tert-butyl 3-(chloromethyl)-6,7-dihydro-4H-triazolo[1,5-a]pyrazine-5-carboxylate
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Overview
Description
This compound is a derivative of pyrazine, which is a heterocyclic compound containing nitrogen atoms . It has a tert-butyl group, a chloromethyl group, and a carboxylate group attached to the pyrazine ring .
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, similar compounds are often synthesized through reactions involving amines, aldehydes, and carboxylic acids .Molecular Structure Analysis
The molecule likely has a planar structure due to the presence of the pyrazine ring. The electronegative nitrogen atoms in the ring can participate in resonance, contributing to the molecule’s stability .Chemical Reactions Analysis
The chloromethyl group in the molecule can be reactive, participating in nucleophilic substitution reactions. The carboxylate group can also undergo reactions typical for carboxylic acids, such as esterification .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Generally, pyrazine derivatives are stable and have relatively high boiling points due to the presence of the aromatic ring .Scientific Research Applications
Reactivity and Synthesis
Research on related compounds, such as the synthesis of pyrazolo-[5,1-c][1,2,4]triazine derivatives, highlights the versatility of these compounds in creating biologically active molecules. The study by Mironovich and Shcherbinin (2014) on the reactivity of 7-amino-3-tert-butyl-8-(2H-tetrazol-5yl)pyrazolo[5,1-с][1,2,4]-triazin-4(6Н)-one demonstrates the potential for creating various amides through acylation processes. This suggests the utility of tert-butyl 3-(chloromethyl)-6,7-dihydro-4H-triazolo[1,5-a]pyrazine-5-carboxylate in synthesizing compounds with potential pharmacologic action Mironovich, L., & Shcherbinin, D. (2014). Reactivity of 7-amino-3-tert-butyl-8-(2H-tetrazol-5-yl)pyrazolo-[5,1-c][1,2,4]triazin-4(6H)-one. Russian Journal of Organic Chemistry, 51(2), 292-294..
Potential Biological Activity
The synthesis and biological evaluation of substituted pyrazinecarboxamides by Doležal et al. (2006) indicate that compounds with a pyrazine structure can have significant anti-mycobacterial, antifungal, and photosynthesis-inhibiting activity. This suggests that derivatives of this compound could potentially be explored for similar biological activities Doležal, M., Palek, L., Vinšová, J., Buchta, V., Jampílek, J., & Kráľová, K. (2006). Substituted pyrazinecarboxamides: synthesis and biological evaluation. Molecules, 11(4), 242-256..
Antimicrobial and Antifungal Activity
The synthesis of new halo-substituted pyrazolo[5,1-c][1,2,4]triazines by Ivanov et al. (2017) showcases the development of novel compounds with potential antimicrobial and antifungal properties. This research underscores the importance of structural modifications in enhancing the biological activities of triazine derivatives, which could be relevant for this compound-related studies Ivanov, S. M., Mironovich, L. M., Rodinovskaya, L. A., & Shestopalov, A. M. (2017). Synthesis of new halo-substituted pyrazolo[5,1-c][1,2,4]triazines. Russian Chemical Bulletin, 66, 727-731..
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
tert-butyl 3-(chloromethyl)-6,7-dihydro-4H-triazolo[1,5-a]pyrazine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17ClN4O2/c1-11(2,3)18-10(17)15-4-5-16-9(7-15)8(6-12)13-14-16/h4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSGSXOCUUPQMPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN2C(=C(N=N2)CCl)C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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